molecular formula C14H19NO2 B1351232 N-(4-sec-butylphenyl)-3-oxobutanamide CAS No. 690991-18-5

N-(4-sec-butylphenyl)-3-oxobutanamide

Cat. No.: B1351232
CAS No.: 690991-18-5
M. Wt: 233.31 g/mol
InChI Key: MENBMIDWRMRXHX-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-3-oxobutanamide: is an organic compound characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sec-butylphenyl)-3-oxobutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-sec-butylaniline and ethyl acetoacetate.

    Acylation Reaction: The 4-sec-butylaniline undergoes an acylation reaction with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the intermediate N-(4-sec-butylphenyl)-3-oxobutanoic acid.

    Amidation: The intermediate is then subjected to amidation using ammonia or an amine source to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-sec-butylphenyl)-3-oxobutanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the oxo group to a hydroxyl group, resulting in the formation of N-(4-sec-butylphenyl)-3-hydroxybutanamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-(4-sec-butylphenyl)-3-oxobutanoic acid.

    Reduction: N-(4-sec-butylphenyl)-3-hydroxybutanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-sec-butylphenyl)-3-oxobutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds and other derivatives.

Biology

In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties. These studies aim to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance binding affinity and specificity to biological targets.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism by which N-(4-sec-butylphenyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The oxo and amide groups can form hydrogen bonds and other interactions, influencing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butylphenyl)-3-oxobutanamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    N-(4-methylphenyl)-3-oxobutanamide: Contains a methyl group instead of a sec-butyl group.

    N-(4-ethylphenyl)-3-oxobutanamide: Features an ethyl group in place of the sec-butyl group.

Uniqueness

N-(4-sec-butylphenyl)-3-oxobutanamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for specific synthetic and research purposes.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-10(2)12-5-7-13(8-6-12)15-14(17)9-11(3)16/h5-8,10H,4,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENBMIDWRMRXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387902
Record name N-(4-sec-butylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690991-18-5
Record name N-(4-sec-butylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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